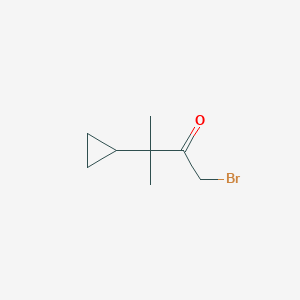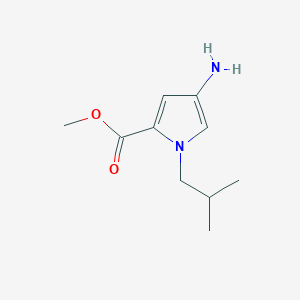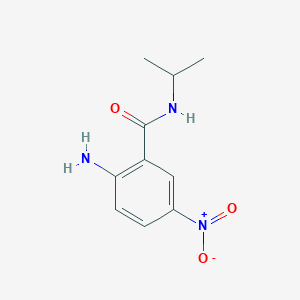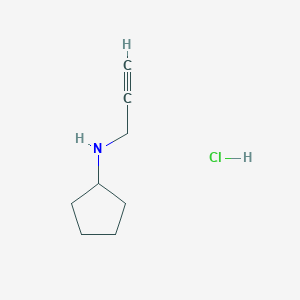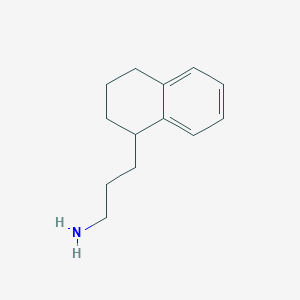
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and attached to a propan-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine typically involves the hydrogenation of naphthalene followed by the introduction of the propan-1-amine group. One common method involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions to introduce the propan-1-amine group, often involving reductive amination or other amine introduction techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce other functional groups attached to the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .
科学的研究の応用
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has several applications in scientific research:
作用機序
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The naphthalene ring can also participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine.
Naphthalene: The parent compound from which this compound is derived.
Propan-1-amine: The amine component of the compound.
Uniqueness
This compound is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and interactions that are not possible with fully aromatic naphthalene or simple aliphatic amines .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H19N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12H,3-4,6-8,10,14H2 |
InChIキー |
YWSIKIIVGOOJFA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
